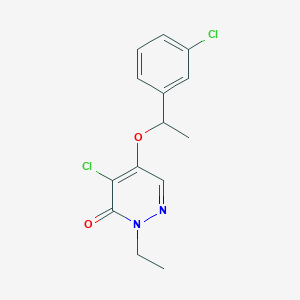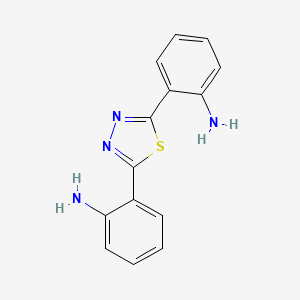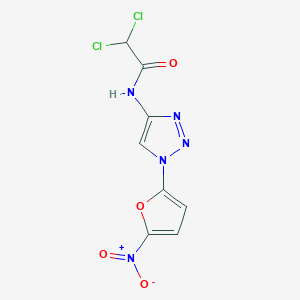
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with chloro, ethoxy, and ethyl groups
Méthodes De Préparation
The synthesis of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation and ethoxylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.
4-Chloro-5-(1-(3-bromophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.
Propriétés
Numéro CAS |
88093-50-9 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O2 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
4-chloro-5-[1-(3-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-5-4-6-11(15)7-10/h4-9H,3H2,1-2H3 |
Clé InChI |
LWOOZUYRJCGSHI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)

![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)




![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)


